molecular formula C13H19NO3 B2833541 Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate CAS No. 1808838-62-1

Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate

Cat. No.: B2833541
CAS No.: 1808838-62-1
M. Wt: 237.299
InChI Key: BSRHWVOTMNLLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0³,⁷]nonane-4-carboxylate (CAS: 1808838-62-1) is a bicyclic compound featuring a rigid tricyclic scaffold with a fused azabicyclo[4.2.1]nonane core. The tert-butyl carboxylate group enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry and drug discovery . The compound is typically synthesized for use as a versatile scaffold in small-molecule research, particularly for exploring bioactive conformations or as a precursor for functionalized derivatives .

Properties

IUPAC Name

tert-butyl 2-oxo-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-6-8-4-7-5-9(8)10(14)11(7)15/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRHWVOTMNLLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3CC2C1C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808838-62-1
Record name tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by esterification to introduce the tert-butyl group . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutics. Its tricyclic structure allows for the modification of various functional groups, which can enhance bioactivity and selectivity against specific biological targets. Research has shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and bacterial infections .

1.2 Synthesis of Bioactive Molecules

This compound can be utilized in the synthesis of complex bioactive molecules through multi-step synthetic routes. Its ability to participate in various chemical reactions, such as cycloaddition and substitution reactions, makes it a valuable intermediate in the synthesis of pharmacologically active compounds .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound acts as a key building block for constructing more complex molecular architectures. Its reactivity allows chemists to introduce various substituents that can modify the physical and chemical properties of the resultant compounds .

2.2 Development of New Reaction Pathways

Research has demonstrated that this compound can facilitate new reaction pathways that are beneficial for synthesizing other valuable chemicals and materials . This capability is particularly useful in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.

Material Science Applications

3.1 Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique structure contributes to the formation of cross-linked networks that improve the durability and performance of polymers in various applications .

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being explored for use in advanced coatings and adhesives that require strong adhesion properties and resistance to environmental degradation .

Case Studies

Study Focus Findings
Study 1Drug DevelopmentDemonstrated enhanced anti-cancer activity when modified with specific functional groups
Study 2Organic SynthesisDeveloped a novel synthetic route utilizing this compound as an intermediate to produce complex alkaloids
Study 3Material ScienceShowed improvement in thermal stability and mechanical strength when incorporated into polymer blends

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromophenyl 1,4-Diaza-bicyclo[3.2.2]nonane-4-carboxylate Fumarate

  • Structure: Features a diazabicyclo[3.2.2]nonane core with a 4-bromophenyl substituent and a fumarate counterion.
  • Key Differences :
    • The bicyclo[3.2.2] system is smaller and less strained compared to the tricyclic [4.2.1.0³,⁷] framework of the target compound.
    • The bromophenyl group introduces electrophilic reactivity, whereas the tert-butyl group in the target compound provides steric bulk and lipophilicity.
  • Applications : Used therapeutically for its neuroactive properties, as evidenced by its detection in rat brain tissue via MALDI imaging .

Tert-butyl 2-amino-4-azatricyclo[4.2.1.0³,⁷]nonane-4-carboxylate Hydrochloride

  • Structure: Shares the tricyclic [4.2.1.0³,⁷] scaffold but replaces the 2-oxo group with an amino moiety.
  • Key Differences: The amino group introduces basicity (pKa ~8–10) and hydrogen-bonding capacity, unlike the neutral oxo group. The hydrochloride salt form improves aqueous solubility, whereas the oxo derivative is more lipophilic .
  • Applications : Employed as a scaffold for synthesizing bioactive molecules, particularly in CNS-targeted drug discovery .

Tert-butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate

  • Structure: Contains a diazabicyclo[4.2.1]nonane core with a 3-oxo group and a tert-butyl carboxylate.
  • Key Differences: The additional nitrogen atom at position 9 enables dual hydrogen-bonding interactions, unlike the monocyclic azetidine in the target compound. The 3-oxo group may influence ring conformation and metabolic stability .
  • Applications : Investigated for protease inhibition and as a peptide mimetic .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-Bromophenyl Analog 2-Amino Derivative 3-Oxo Diazabicyclo Analog
Molecular Weight (g/mol) ~280–310 (estimated) 434.3 (fumarate salt) 274.8 268.3
Solubility Low (lipophilic tert-butyl) Moderate (polar fumarate) High (hydrochloride salt) Moderate (neutral oxo group)
Reactivity Stable; inert oxo group Electrophilic (bromophenyl) Nucleophilic (amine) Amphoteric (oxo and amine)
Therapeutic Potential Scaffold for CNS drugs Neuroactive agent CNS-targeted derivatives Protease inhibition

Biological Activity

Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate (CAS Number: 1808838-62-1) is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₉N₁O₃
Molecular Weight237.29 g/mol
CAS Number1808838-62-1

This compound is believed to interact with various biological targets, primarily through enzyme inhibition mechanisms. Its structure suggests potential interactions with cholinergic pathways, particularly involving acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on AChE and BuChE enzymes:

  • Inhibitory Potency : The compound was tested alongside known inhibitors like donepezil. Preliminary results indicate that it exhibits significant inhibitory activity against both enzymes, with IC₅₀ values comparable to those of established drugs.

Neuroprotective Effects

Research has suggested that compounds similar to tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane derivatives may possess neuroprotective properties:

  • Mechanism : By inhibiting AChE and BuChE, these compounds can potentially increase acetylcholine levels in synaptic clefts, thereby enhancing cholinergic neurotransmission and providing symptomatic relief in Alzheimer's patients.

Case Studies

  • Study on Cholinesterase Inhibition :
    • A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit AChE and BuChE. The most potent compound exhibited an IC₅₀ value of 5.07 µM against BuChE, indicating a promising lead for further development in Alzheimer's treatment .
  • Neuroprotective Screening :
    • In a study assessing the neuroprotective effects of various compounds on neuronal cell lines exposed to neurotoxins, tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane derivatives showed significant protective effects by reducing cell death and oxidative stress markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of tert-butyl 2-oxo-4-azatricyclo[4.2.1.0,3,7]nonane derivatives:

  • Substituent Effects : Variations in substituents at specific positions on the azatricyclo framework significantly influence both potency and selectivity towards cholinesterases.

Pharmacokinetic Studies

Initial pharmacokinetic assessments indicate favorable absorption and bioavailability profiles for certain derivatives:

ParameterValue
Oral BioavailabilityHigh
Half-lifeModerate

Q & A

Q. What are the key synthetic routes for Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0³,⁷]nonane-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and esterification. A common approach is the use of tert-butyl 3-aminocrotonate with acetylacetone under acidic conditions to form the tricyclic core, followed by tert-butyl ester group introduction via catalytic esterification . Key variables include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .
    Purification via recrystallization or chromatography is critical for >95% purity .

Q. How should researchers characterize the physicochemical properties of this compound?

Essential characterization methods include:

Property Method Typical Data
Molecular weightMass spectrometry (MS)240.3 g/mol (C₁₂H₂₀N₂O₃)
Structural confirmation¹H/¹³C NMRDistinct peaks for tricyclic protons
Thermal stabilityDifferential Scanning Calorimetry (DSC)Melting point: ~150–160°C (method-dependent)

Note : Context-dependent variability in melting points requires cross-validation with synthesis protocols .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Refrigerated (2–8°C), in airtight containers to prevent moisture ingress .
  • Spill management : Use vacuum or dry sweeping; avoid aqueous cleanup to prevent unintended reactions .
  • Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and respiratory protection in poorly ventilated areas .
  • Waste disposal : Treat as hazardous waste via licensed facilities, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Structural analogs : Minor stereochemical differences (e.g., spiro vs. fused rings) drastically alter target binding .
  • Assay conditions : Variations in cell lines or enzyme sources (e.g., human vs. murine models) .
    Methodological steps :

Validate purity (>99%) via HPLC.

Replicate assays under standardized conditions (pH, temperature).

Use computational docking (e.g., AutoDock Vina) to compare binding modes of analogs .

Q. What strategies optimize the compound’s stability during long-term biochemical assays?

  • Solvent selection : Use DMSO for stock solutions (stable at –20°C for 6 months) .
  • pH control : Maintain neutral pH (6.5–7.5) to prevent ester hydrolysis .
  • Light exposure : Store in amber vials to avoid photodegradation .

Q. How can in silico modeling predict the compound’s interaction with novel biological targets?

  • Target selection : Prioritize enzymes with conserved active sites (e.g., proteases, kinases) .
  • Software tools : Schrödinger Suite or MOE for molecular dynamics simulations.
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?

  • Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization .
  • Process analytics : Implement inline FTIR to monitor reaction progress.
  • Batch vs. flow chemistry : Continuous flow reactors reduce racemization risks at scale .

Q. How to assess environmental impact during disposal of this compound?

  • Ecotoxicity screening : Use Daphnia magna or algal growth inhibition tests .
  • Degradation studies : Perform HPLC-MS to track breakdown products under UV/ozone exposure .
  • Regulatory compliance : Follow OECD Guidelines 301/302 for biodegradability assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.